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2-Amino-6-(isopropylamino)1,3,5-triazine
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Overview
Description
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the substitution of chlorine atoms with isopropylamine groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2-Amino-4,6-dimethyl-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its antimicrobial properties.
Uniqueness
2-N-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its specific isopropyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
Biological Activity
2-Amino-6-(isopropylamino)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Overview of Triazine Compounds
Triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. They exhibit a wide range of biological activities including anticancer, antiviral, fungicidal, and herbicidal properties. The structural modifications in triazine derivatives can significantly influence their biological activity, making them valuable in medicinal chemistry.
Biological Activities
Antioxidative Activity
Research indicates that derivatives of 1,3,5-triazine exhibit significant antioxidative properties. For instance, a study utilizing the ABTS radical cation decolorization assay demonstrated that certain triazine analogues showed % inhibition values ranging from 73.44% to 87.09%, compared to Trolox (41.49%) and ascorbic acid (31.07%) as standards at a concentration of 1×10−4M after 60 minutes . The effective concentration (EC50) values for these active compounds were notably lower than those for the standards, suggesting a strong potential for therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of triazine derivatives have been extensively studied. A review highlighted that compounds with a symmetrical s-triazine core have shown promise as anticancer agents by inhibiting enzymes involved in tumorigenesis and inducing apoptosis in cancer cells . For example, some derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
The mechanisms through which 2-amino-6-(isopropylamino)-1,3,5-triazine exerts its biological effects include:
- Enzyme Inhibition : Many triazine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Oxidative Stress Modulation : The antioxidative properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
- Antiviral Activity : Some triazine compounds have shown antiviral effects against viruses such as herpes simplex virus type 1 (HSV-1), with selectivity indices indicating their potential as antiviral agents .
Case Study 1: Antioxidative Properties
In a comparative study on various triazine analogues, the compound exhibited superior antioxidative activity with an EC50 value significantly lower than established antioxidants like Trolox and ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Anticancer Potential
A series of synthesized triazine derivatives were tested against several cancer cell lines. One derivative demonstrated an IC50 value of approximately 15μM against MDA-MB-321 breast cancer cells, highlighting its effectiveness and potential for further development into anticancer therapies .
Data Summary
Properties
CAS No. |
69844-52-6 |
---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-4(2)10-6-9-3-8-5(7)11-6/h3-4H,1-2H3,(H3,7,8,9,10,11) |
InChI Key |
WBEKRMVYCWRRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=NC(=N1)N |
Origin of Product |
United States |
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